4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
CAS No.: 1220029-82-2
Cat. No.: VC3056489
Molecular Formula: C22H29BrClNO
Molecular Weight: 438.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220029-82-2 |
|---|---|
| Molecular Formula | C22H29BrClNO |
| Molecular Weight | 438.8 g/mol |
| IUPAC Name | 4-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C22H28BrNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H |
| Standard InChI Key | RZNYMOFCXBQYJD-UHFFFAOYSA-N |
| SMILES | CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Br.Cl |
Introduction
Chemical Structure and Identification
4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride belongs to a class of brominated phenoxy piperidine derivatives. While specific data on this exact compound is limited, we can analyze its structural features based on related compounds documented in chemical databases.
Structural Components
The compound contains several key structural elements:
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A piperidine ring with a substitution at the 4-position
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A phenoxy group connected via an ethyl linker
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A bromine substituent at the 2-position of the phenoxy ring
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A 1-methyl-1-phenylethyl substituent at the 4-position of the phenoxy ring
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A hydrochloride salt form
This complex molecular architecture suggests potential for diverse chemical interactions and biological activities, similar to related compounds in this chemical family.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be reasonably inferred:
| Property | Estimated Value | Basis |
|---|---|---|
| Molecular Formula | C22H29BrClNO | Based on structural composition |
| Molecular Weight | ~438.8 g/mol | Calculated from molecular formula |
| Physical State | Crystalline solid | Typical for similar hydrochloride salts |
| Solubility | Soluble in polar organic solvents | Common for similar compounds |
| Melting Point | Not determined | Requires experimental verification |
| Boiling Point | Not determined | Requires experimental verification |
The compound's brominated aromatic structure, combined with the piperidine moiety, suggests it would have moderate to high lipophilicity, potentially influencing its pharmacokinetic properties if used in biological applications .
Synthetic Pathways and Preparation
General Synthetic Approaches
The synthesis of 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride likely involves multiple reaction steps, following approaches similar to those used for structurally related compounds.
Chemical Reactivity Profile
Types of Reactions
Based on its structural features, 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is expected to participate in several types of chemical reactions:
Oxidation Reactions
The compound contains multiple sites susceptible to oxidation, including the piperidine nitrogen and the aromatic rings. Oxidation reactions could introduce oxygen-containing functional groups at various positions, potentially altering the compound's biological activity profile.
Reduction Reactions
The bromine substituent presents an opportunity for reductive dehalogenation, which could yield the debrominated analog. Additionally, the piperidine ring could undergo ring-opening under strongly reducing conditions.
Substitution Reactions
Analytical Characterization
Spectroscopic Profile
For comprehensive characterization of 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride, several analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon-13 NMR spectroscopy would reveal the connectivity and environment of hydrogen and carbon atoms within the molecule. Key expected features include:
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Signals for the piperidine ring protons
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Aromatic proton signals from the phenyl rings
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Characteristic shifts for protons adjacent to the bromine atom and phenoxy oxygen
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Methyl group signals from the 1-methyl-1-phenylethyl moiety
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the structural components. The isotope pattern would show the distinctive signature of bromine-containing compounds.
Infrared Spectroscopy
IR spectroscopy would reveal functional group characteristics, including:
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C-H stretching vibrations
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C=C aromatic ring vibrations
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C-O-C ether linkage bands
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C-Br stretching vibration
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several structurally related compounds provide valuable comparative insights:
| Compound | Key Structural Difference | Potential Impact |
|---|---|---|
| 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride | Substitution at 2-position of piperidine (vs. 4-position) | May alter receptor binding profile and biological activity |
| 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride | Contains chlorine instead of bromine; methyl vs. ethyl linker; 3-position substitution | Different electronic properties and potentially different biological interactions |
| 4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride | Contains tert-pentyl group instead of 1-methyl-1-phenylethyl | Modified lipophilicity profile; potentially different pharmacokinetic properties |
These structural variations may significantly impact physicochemical properties, chemical reactivity, and biological effects .
Structure-Property Relationships
The position of substitution on the piperidine ring (4- vs. 2- or 3-) likely influences the three-dimensional conformation of the molecule, potentially affecting:
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Binding affinity to target proteins
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Metabolic stability
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Distribution in biological systems
Similarly, the nature of the halogen substituent (bromine vs. chlorine) would impact electronic distribution within the molecule, potentially altering reactivity and binding properties .
Research Applications
Chemical Research
In chemical research, 4-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride may serve as:
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A building block for the synthesis of more complex molecules
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A scaffold for developing structure-activity relationship studies
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A model compound for investigating specific chemical transformations
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A reference compound for analytical method development
The bromine substituent, in particular, provides opportunities for various cross-coupling reactions, potentially enabling the generation of diverse chemical libraries.
Biological and Medicinal Research
Potential biological research applications may include:
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Investigation of interactions with specific receptor systems
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Exploration of structure-activity relationships through systematic modification
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Development of pharmacological tools for studying biological pathways
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Starting point for medicinal chemistry optimization programs
The combined features of the piperidine ring, phenoxy linker, and bromine substitution create a molecular architecture with potential relevance to drug discovery efforts .
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